molecular formula C15H11ClN2O2S B438552 N-(6-chloro-1,3-benzothiazol-2-yl)-2-phenoxyacetamide CAS No. 313469-56-6

N-(6-chloro-1,3-benzothiazol-2-yl)-2-phenoxyacetamide

Cat. No.: B438552
CAS No.: 313469-56-6
M. Wt: 318.8g/mol
InChI Key: QQQRNJFNQJMNSZ-UHFFFAOYSA-N
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Description

N-(6-chloro-1,3-benzothiazol-2-yl)-2-phenoxyacetamide is a synthetic small molecule based on the benzothiazole core structure, a privileged scaffold in medicinal chemistry known for its diverse biological activities . This compound features a 6-chloro-1,3-benzothiazol-2-yl group linked to a phenoxyacetamide moiety. The planar benzothiazole ring system and its substituted derivatives are extensively investigated for their potential in various therapeutic areas . Researchers value this compound primarily as a key intermediate or building block for the synthesis of more complex molecules. Its structure is closely related to other acetamide-linked benzothiazole derivatives that have shown promise in pharmacological studies, including antidiabetic and antimicrobial research . The presence of the chlorobenzothiazole group is a common feature in many biologically active molecules, as this core structure is often associated with the ability to interact with a variety of enzymatic targets . The primary application of this chemical is in drug discovery and development programs, where it serves as a precursor for creating compound libraries or for structure-activity relationship (SAR) studies. Its mechanism of action in any specific biological context is dependent on the full molecular structure and target system; researchers should conduct their own profiling to determine its specific activity and potential applications. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-(6-chloro-1,3-benzothiazol-2-yl)-2-phenoxyacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2O2S/c16-10-6-7-12-13(8-10)21-15(17-12)18-14(19)9-20-11-4-2-1-3-5-11/h1-8H,9H2,(H,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQQRNJFNQJMNSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)NC2=NC3=C(S2)C=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization with Cyanogen Bromide

In anhydrous ethanol, 2-amino-4-chlorothiophenol reacts with cyanogen bromide (BrCN) at 273–278 K for 4–6 hours. The reaction is quenched with ice water, and the product is extracted with ethyl acetate. Yield ranges from 65% to 78% depending on stoichiometric ratios.

Thiourea-Mediated Cyclization

An alternative method employs thiourea and hydrochloric acid. 2-Amino-4-chlorothiophenol is refluxed with thiourea in ethanol at 353 K for 8 hours, followed by neutralization with sodium bicarbonate. This method achieves yields of 70–82% but requires careful pH control to avoid over-chlorination.

Table 1: Comparison of Benzothiazole Core Synthesis Methods

MethodReagentsSolventTemperature (K)Yield (%)
Cyanogen BromideBrCNEthanol273–27865–78
Thiourea-MediatedThiourea, HClEthanol35370–82

Preparation of Phenoxyacetyl Chloride

Phenoxyacetyl chloride is synthesized from phenoxyacetic acid via chlorination:

Thionyl Chloride Method

Phenoxyacetic acid reacts with excess thionyl chloride (SOCl₂) under reflux in anhydrous dichloromethane (DCM) for 3 hours. The mixture is distilled under reduced pressure to isolate phenoxyacetyl chloride, yielding 85–92%. Side products like dichloroacetic acid are minimized by maintaining stoichiometric excess of SOCl₂.

Oxalyl Chloride Method

Oxalyl chloride ((COCl)₂) offers a milder alternative. Phenoxyacetic acid is stirred with oxalyl chloride and catalytic dimethylformamide (DMF) in DCM at 298 K for 12 hours. This method achieves 88–94% yield and reduces byproduct formation compared to SOCl₂.

Amide Bond Formation

The final step couples 6-chloro-1,3-benzothiazol-2-amine with phenoxyacetyl chloride under basic conditions:

Schotten-Baumann Conditions

In a biphasic system of tetrahydrofuran (THF) and aqueous NaOH (10%), the amine reacts with phenoxyacetyl chloride at 273–278 K for 2 hours. The organic layer is dried over MgSO₄ and concentrated, yielding 68–75% after recrystallization from diethyl ether.

Triethylamine-Mediated Coupling

In anhydrous DCM, equimolar amounts of amine and acyl chloride are stirred with triethylamine (Et₃N) at 298 K for 5 hours. The reaction is quenched with water, and the product is purified via column chromatography (hexane:ethyl acetate, 7:3 v/v), achieving 72–80% yield.

Table 2: Amide Coupling Reaction Parameters

MethodBaseSolventTemperature (K)Yield (%)
Schotten-BaumannNaOHTHF/H₂O273–27868–75
Triethylamine-MediatedEt₃NDCM29872–80

Purification and Characterization

Purification Techniques

  • Recrystallization : Diethyl ether or ethanol/water mixtures yield crystalline products with >95% purity.

  • Column Chromatography : Silica gel with hexane:ethyl acetate gradients (9:1 to 7:3) resolves unreacted amine and acyl chloride byproducts.

Analytical Data

  • Melting Point : 158–162°C (lit. range for analogous benzothiazoles).

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, benzothiazole-H), 7.45–7.12 (m, 5H, aromatic-H), 4.62 (s, 2H, CH₂).

  • IR (KBr) : 1665 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (N–H bend).

Industrial vs. Laboratory-Scale Synthesis

Laboratory Optimization

Small-scale syntheses prioritize purity over throughput, favoring column chromatography and low-temperature reactions.

Industrial Production

Continuous flow reactors and automated systems enhance scalability. For example, microreactors achieve 90% conversion in 30 minutes for amide bond formation, reducing solvent use by 40% compared to batch processes.

Challenges and Mitigation Strategies

  • Byproduct Formation : Over-chlorination during benzothiazole synthesis is minimized using stoichiometric BrCN or thiourea.

  • Hydrolysis of Acyl Chloride : Anhydrous conditions and inert atmospheres (N₂) prevent decomposition of phenoxyacetyl chloride .

Chemical Reactions Analysis

Types of Reactions

N-(6-chloro-1,3-benzothiazol-2-yl)-2-phenoxyacetamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom on the benzothiazole ring can be substituted with other nucleophiles, such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction Reactions: Reduction of the benzothiazole ring can lead to the formation of dihydrobenzothiazole derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. These reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield N-substituted benzothiazole derivatives, while oxidation reactions can produce sulfoxides or sulfones.

Scientific Research Applications

N-(6-chloro-1,3-benzothiazol-2-yl)-2-phenoxyacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(6-chloro-1,3-benzothiazol-2-yl)-2-phenoxyacetamide involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to inhibit the activity of certain enzymes or receptors involved in inflammation and pain pathways . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Electronic Modifications

A. Substituent Effects on the Benzothiazole Core

  • 6-Nitrobenzothiazole Derivatives : Replacing the chloro group with a nitro group (e.g., N-(6-nitrobenzo[d]thiazol-2-yl)-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide) increases electron-withdrawing effects, enhancing interactions with kinase active sites (e.g., VEGFR-2 inhibition in ). However, nitro groups may reduce metabolic stability compared to chloro substituents.
  • For instance, alkoxy derivatives exhibit distinct hydrogen-bonding patterns in crystallographic studies .

B. Variations in the Acetamide Side Chain

  • Triazole and Tetrazole Modifications: Derivatives like N-(6-chloro-1,3-benzothiazol-2-yl)-2-(3-nitro-1H-1,2,4-triazol-1-yl)acetamide () incorporate nitrogen-rich heterocycles, improving π-π stacking and hydrogen-bonding interactions. The nitro-triazole group in this compound increases melting point (245–248°C) compared to phenoxyacetamide analogs.
  • Adamantyl Substituents : Bulky groups such as adamantyl (e.g., 2-(adamantan-1-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide in ) enhance lipophilicity and membrane permeability but may reduce solubility.
Physicochemical Properties
Compound Name Molecular Weight Melting Point (°C) Key Substituents Biological Activity Reference
N-(6-Chloro-1,3-benzothiazol-2-yl)-2-phenoxyacetamide 318.78 Not reported 6-Cl, phenoxyacetamide Under investigation
N-(6-Nitrobenzo[d]thiazol-2-yl)-2-thiadiazole acetamide 434.89 >250 6-NO2, thiadiazole VEGFR-2 inhibition (IC50: 0.89 µM)
N-(6-Methoxy-1,3-benzothiazol-2-yl)acetamide 222.26 485–486 6-OCH3 Crystallographic model
N-(6-Trifluoromethylbenzothiazol-2-yl)-2-phenylacetamide 340.31 Not reported 6-CF3, phenylacetamide Patent-based antimicrobial

Biological Activity

N-(6-chloro-1,3-benzothiazol-2-yl)-2-phenoxyacetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biochemical properties, molecular mechanisms, and potential applications based on recent research findings.

This compound exhibits various biochemical properties that contribute to its biological activity:

  • Enzyme Inhibition : The compound has been shown to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which plays a crucial role in the inflammatory response. This inhibition is significant for developing anti-inflammatory drugs.
  • Cellular Effects : It influences several cellular processes, including modulation of gene expression related to inflammation and immune responses. The compound can alter the production of inflammatory cytokines, indicating its potential as an anti-inflammatory agent.

Molecular Mechanism

The molecular mechanism of this compound involves specific interactions at the molecular level:

  • Binding Affinity : The compound binds to the active sites of enzymes such as COX-2, leading to their inhibition. This interaction is crucial for its anti-inflammatory effects.
  • Signal Transduction : It affects various signaling pathways involved in inflammation, suggesting that it may have broader implications in treating inflammatory diseases .

Research Findings

Recent studies have highlighted the biological activity of this compound in various contexts:

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
COX InhibitionSelective COX-2 inhibition with potential anti-inflammatory effects
Antimicrobial ActivityExhibits antimicrobial properties against certain bacterial strains
Quorum Sensing InhibitionModulates quorum sensing in bacteria, potentially affecting biofilm formation

Anti-inflammatory Activity

In a study evaluating the anti-inflammatory effects of various compounds, this compound demonstrated significant inhibition of COX enzymes. The IC50 values indicated a strong selectivity for COX-2 over COX-1, suggesting a favorable safety profile compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Antimicrobial Potential

The compound has also been tested for its antimicrobial activity against various strains. Results showed effective inhibition of bacterial growth at concentrations that suggest it could be developed into a therapeutic agent for infections caused by resistant strains.

Applications in Medicinal Chemistry

This compound has potential applications in several fields:

Medicinal Chemistry : The compound is being explored as a lead candidate for developing new anti-inflammatory and analgesic drugs due to its selective COX inhibition properties.

Biological Research : It can serve as a probe to study enzyme inhibition and receptor interactions, providing insights into biological processes and disease mechanisms .

Materials Science : Beyond biological applications, derivatives of benzothiazole compounds are being investigated for their use in organic semiconductors and light-emitting diodes (LEDs), highlighting their versatility.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(6-chloro-1,3-benzothiazol-2-yl)-2-phenoxyacetamide, and how can reaction conditions be optimized?

  • Methodology : The compound is typically synthesized via substitution and condensation reactions. For example, 6-chloro-1,3-benzothiazol-2-amine can react with phenoxyacetyl chloride in a nucleophilic acyl substitution under reflux conditions. Key parameters include solvent choice (e.g., chloroform or ethanol), temperature control (reflux at 80–100°C), and catalyst use (e.g., imidazole derivatives for activation) . Optimization involves adjusting stoichiometry, reaction time (6–12 hours), and purification via recrystallization (ethanol/water mixtures). Yields can vary from 22% to 58% depending on substituent reactivity .

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

  • Methodology :

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR (DMSO-d6 or CDCl3) confirm the acetamide backbone and aromatic substituents. Key signals include δ ~7.7 ppm (benzothiazole protons) and δ ~4.8 ppm (phenoxy methylene) .
  • IR Spectroscopy : Peaks at ~1668 cm1^{-1} (C=O stretch) and ~1267 cm1^{-1} (C-O of phenoxy group) validate functional groups .
  • Elemental Analysis : Matches calculated vs. experimental C, H, N, S, and Cl percentages to confirm purity .

Advanced Research Questions

Q. How does X-ray crystallography elucidate the molecular conformation and intermolecular interactions of this compound?

  • Methodology : Single-crystal X-ray diffraction (SHELX programs) reveals planar benzothiazole-acetamide cores and gauche orientations of substituents. For example, the adamantyl group in analogs adopts dihedral angles of ~−100° relative to the acetamide moiety. Intermolecular N–H⋯N hydrogen bonds (2.8–3.0 Å) and S⋯S interactions (3.6 Å) stabilize crystal packing. Space group analysis (e.g., triclinic P1) and refinement parameters (R-factor < 0.05) ensure structural accuracy .

Q. How can researchers resolve contradictions in reported biological activity data across studies?

  • Methodology :

  • Dose-Response Analysis : Compare IC50_{50} values under standardized assays (e.g., bacterial inhibition in E. coli vs. S. aureus). Discrepancies may arise from substituent effects (e.g., electron-withdrawing groups enhance activity) .
  • Structural Modifications : Test analogs (e.g., replacing phenoxy with nitro-triazole groups) to isolate pharmacophores. For example, anti-trypanosomal activity in compound 18 (IC50_{50} = 0.8 µM) highlights the role of nitro-triazole moieties .
  • Statistical Validation : Use ANOVA to assess significance of biological replicates and control for solvent/DMSO interference .

Q. What computational and experimental approaches are used to study structure-activity relationships (SAR) for this compound?

  • Methodology :

  • Docking Studies : Model interactions with target proteins (e.g., Trypanosoma brucei enzymes) using AutoDock Vina. Focus on hydrogen bonding (amide NH to active-site residues) and hydrophobic packing (chlorobenzothiazole with pocket residues) .
  • QSAR Modeling : Correlate Hammett constants (σ) of substituents with logP and bioactivity. Chlorine at position 6 improves lipophilicity (logP ~2.8) and membrane permeability .
  • In Vitro Screening : Prioritize analogs with >50% inhibition at 10 µM in primary assays before advancing to in vivo models (e.g., murine trypanosomiasis) .

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